![molecular formula C16H28O2Si B11846970 2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol CAS No. 497157-41-2](/img/structure/B11846970.png)
2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol is an organic compound with the molecular formula C16H28O2Si. It is a colorless to almost colorless liquid that is sensitive to moisture and acids. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(2-hydroxyethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halides and nucleophiles are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. This selectivity is crucial in organic synthesis, where precise control over reaction pathways is required .
Comparison with Similar Compounds
Similar Compounds
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol: Similar in structure but with an additional ethoxy group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an aldehyde group instead of an ethanol group.
Uniqueness
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol is unique due to its specific functional groups and steric protection provided by the tert-butyldimethylsilyl group. This uniqueness allows for selective reactions and applications in various fields .
Properties
CAS No. |
497157-41-2 |
|---|---|
Molecular Formula |
C16H28O2Si |
Molecular Weight |
280.48 g/mol |
IUPAC Name |
2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]ethanol |
InChI |
InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-13-11-15-9-7-6-8-14(15)10-12-17/h6-9,17H,10-13H2,1-5H3 |
InChI Key |
VUHXBLIQNZPFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



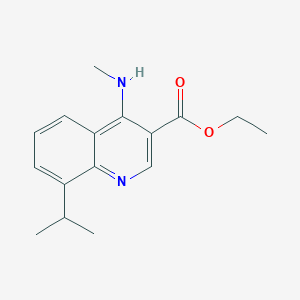

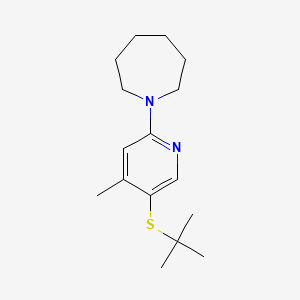

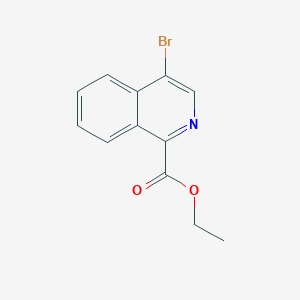

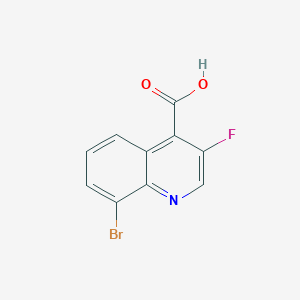

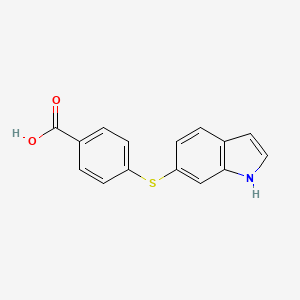
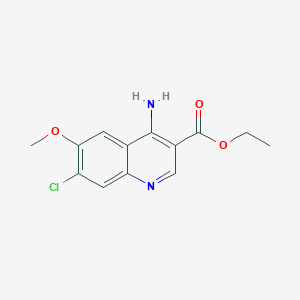
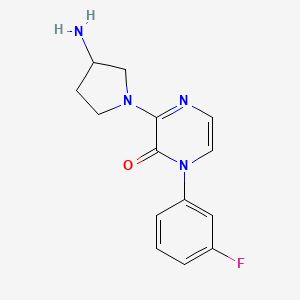
![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)

